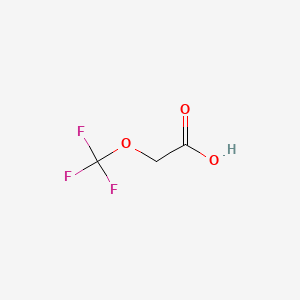

2-(Trifluoromethoxy)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXZCEUXKFLRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69105-00-6 | |

| Record name | 2-(trifluoromethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(Trifluoromethoxy)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)acetic Acid

Abstract

The trifluoromethoxy (OCF₃) group has become a privileged substituent in modern medicinal and agricultural chemistry. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2] 2-(Trifluoromethoxy)acetic acid is a key building block for introducing the trifluoromethoxyethyl moiety into more complex structures. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic rationale behind different synthetic routes, provide detailed experimental protocols, and offer field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methoxy" group. While electronically similar to the electron-withdrawing trifluoromethyl (CF₃) group, its bent C-O-C linkage imparts distinct conformational and electronic properties.[1] Unlike the electron-donating methoxy (OCH₃) group, the OCF₃ group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. This, combined with its high lipophilicity, makes it an invaluable functional group for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Consequently, robust and scalable methods for synthesizing building blocks like 2-(trifluoromethoxy)acetic acid are of paramount importance.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(trifluoromethoxy)acetic acid can be approached from several distinct precursors. The choice of strategy often depends on the availability of starting materials, scalability requirements, and safety considerations associated with handling specific fluorinating agents. The primary pathways converge on the final acid product through the transformation of a functional group at the C1 position.

A high-level overview of these strategies is presented below:

Caption: Synthesis of the nitrile precursor.

3.2.2. Experimental Protocol: Nitrile Hydrolysis

Materials:

-

2-(Trifluoromethoxy)acetonitrile

-

Concentrated Sulfuric Acid (or Concentrated HCl)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a heavy-walled, round-bottom flask, cautiously add 2-(trifluoromethoxy)acetonitrile (1 equivalent) to a mixture of concentrated sulfuric acid (2 equivalents) and water (2 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 4-6 hours. The hydrolysis of a nitrile is a two-step process, first to an amide and then to the carboxylic acid. [3]3. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate by rotary evaporation to afford the product. Purification can be achieved by vacuum distillation.

Purification and Characterization

Purification:

-

Vacuum Distillation: 2-(Trifluoromethoxy)acetic acid is a liquid at room temperature and can be effectively purified by distillation under reduced pressure to remove non-volatile impurities.

-

Crystallization: If the product solidifies or can be derivatized into a solid, crystallization from a suitable solvent system can be used for purification.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. The ¹H NMR should show a singlet for the CH₂ group. The ¹⁹F NMR will confirm the presence of the OCF₃ group with a characteristic singlet.

-

Mass Spectrometry (MS): To confirm the molecular weight (144.05 g/mol ). [4]* Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the strong C=O stretch (around 1720 cm⁻¹).

Safety and Handling

-

Trifluoromethoxylation Reagents: Many reagents used to generate the OCF₃ group, such as trifluoromethyl hypofluorite, are extremely hazardous and require specialized equipment and handling procedures. [5]* Acids and Bases: The protocols involve strong acids (H₂SO₄, HCl) and potentially strong bases. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves. Work in a well-ventilated fume hood.

-

Cyanide Compounds: If synthesizing the nitrile precursor from cyanide salts, extreme caution is necessary. Cyanides are highly toxic. Acidification of cyanide waste will produce lethal hydrogen cyanide gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Conclusion

The synthesis of 2-(trifluoromethoxy)acetic acid is a critical process for advancing research in pharmaceuticals and agrochemicals. While several routes are viable, the pathway involving the hydrolysis of 2-(trifluoromethoxy)acetonitrile generally offers the best balance of scalability, reliability, and accessibility for most laboratory settings. Careful consideration of the hazards associated with fluorinating agents and other reagents is essential for a safe and successful synthesis. The methodologies outlined in this guide provide a solid foundation for researchers to produce this valuable building block with confidence.

References

-

Cady, G. (1966). Trifluoromethyl Hypofluorite. Inorganic Syntheses, 8, 168. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethyl ether. Retrieved from [Link]

-

Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Journal of Fluorine Chemistry, 282, 110396. Available at: [Link]

-

T. Umemoto, et al. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available at: [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 912-931. Available at: [Link]

- Google Patents. (n.d.). CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.

-

J. Org. Chem. (1966). Synthesis of Trifluoromethyl Hypofluorite. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

-

Thieme Chemistry. (2023). Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethoxy)acetic acid. Retrieved from [Link]

-

Jiang, Y., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Chem. Available at: [Link]

- Google Patents. (n.d.). US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Jiang, Y., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. PMC - NIH. Available at: [Link]

- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

Sunway Pharm Ltd. (n.d.). 2-(Trifluoromethoxy)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

ResearchGate. (2025). Trifluoromethoxylation of 2 b in deuterated acetonitrile. Retrieved from [Link]

-

Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Retrieved from [Link]

-

Save My Exams. (n.d.). Hydrolysis of Acyl Chlorides, Alkyl Chlorides & Halogenoarenes. Retrieved from [Link]

-

YouTube. (2021). Mechanism of hydrolysis of Acetyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3040095A - Hydrolysis of acetonitrile to acetamide.

- Google Patents. (n.d.). US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride.

-

Scite.ai. (n.d.). The Hydrolysis of Acetyl Fluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). The general mechanism for acetonitrile hydrolysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Journal of the Chemical Society. (1952). The mechanism of hydrolysis of acid chlorides. Part IX. Acetyl chloride. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]

- 4. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl hypofluorite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)acetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of two primary synthetic routes to 2-(trifluoromethoxy)acetic acid, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations for its successful laboratory-scale preparation. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Introduction

The trifluoromethoxy group has emerged as a privileged substituent in modern drug design. Its unique electronic properties and high lipophilicity make it a desirable feature for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Trifluoromethoxy)acetic acid, as a bifunctional molecule, serves as a versatile synthon for introducing the trifluoromethoxyethyl moiety into a wide range of molecular scaffolds. This guide details two robust and accessible synthetic pathways to this important compound, starting from readily available precursors.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₃F₃O₃ |

| Molecular Weight | 144.05 g/mol [1] |

| CAS Number | 69105-00-6[1] |

| Appearance | Solid, semi-solid, or liquid[2] |

| Storage Temperature | 2-8°C, sealed in a dry environment[2] |

Synthesis Protocols

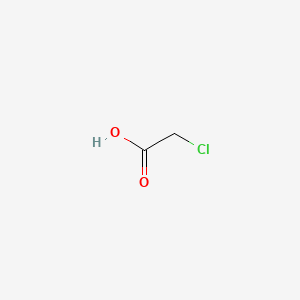

Two principal synthetic routes to 2-(trifluoromethoxy)acetic acid are presented below. Route A proceeds via the nucleophilic trifluoromethoxylation of an α-haloester followed by hydrolysis. Route B involves the oxidation of 2-(trifluoromethoxy)ethanol.

Route A: From Ethyl Bromoacetate

This two-step synthesis involves the nucleophilic substitution of the bromide in ethyl bromoacetate with a trifluoromethoxide source, followed by the hydrolysis of the resulting ester. Silver trifluoromethoxide (AgOCF₃) is a suitable reagent for this transformation, often prepared in situ.

Step 1: Synthesis of Ethyl 2-(Trifluoromethoxy)acetate

This step introduces the key trifluoromethoxy group via a nucleophilic substitution reaction. The use of a silver salt facilitates the abstraction of the bromide, promoting the attack of the trifluoromethoxide anion.

Experimental Protocol:

-

Reagent Preparation: In a fume hood, prepare a 0.5 M solution of silver trifluoromethoxide (AgOCF₃) in anhydrous acetonitrile (CH₃CN) according to established literature procedures. This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl bromoacetate (1.0 eq) and anhydrous acetonitrile (5 mL per mmol of ethyl bromoacetate) under an inert atmosphere.

-

Reaction Execution: To the stirred solution of ethyl bromoacetate, add the prepared AgOCF₃ solution (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (DCM). The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford ethyl 2-(trifluoromethoxy)acetate as a colorless oil.

Step 2: Hydrolysis of Ethyl 2-(Trifluoromethoxy)acetate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(trifluoromethoxy)acetate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction Execution: Add a 2 N aqueous solution of sodium hydroxide (NaOH) (2.0 eq) to the flask. The mixture is then heated to reflux for 4 hours.

-

Reaction Monitoring: The disappearance of the starting material can be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid (HCl) and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 2-(trifluoromethoxy)acetic acid. Further purification can be achieved by distillation or crystallization.[3][4][5]

Logical Flow of Route A Synthesis

Caption: Synthetic pathway from 2-(trifluoromethoxy)ethanol.

Characterization

The identity and purity of the synthesized 2-(trifluoromethoxy)acetic acid and its intermediate, ethyl 2-(trifluoromethoxy)acetate, should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for 2-(Trifluoromethoxy)acetic Acid:

-

¹H NMR: A singlet for the methylene protons (CH₂) adjacent to the trifluoromethoxy group and a broad singlet for the carboxylic acid proton. The chemical shift of the methylene protons will be downfield due to the electron-withdrawing nature of the adjacent oxygen and trifluoromethoxy group.

-

¹³C NMR: Resonances for the carboxylic carbon, the methylene carbon, and the carbon of the trifluoromethyl group (as a quartet due to coupling with fluorine).

-

¹⁹F NMR: A singlet for the trifluoromethoxy group. The chemical shift is a key indicator of the electronic environment of the fluorine atoms. [6][7][8][9]* IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch, and characteristic C-F stretching bands.

Expected Spectroscopic Data for Ethyl 2-(Trifluoromethoxy)acetate:

-

¹H NMR: A quartet and a triplet for the ethyl group, and a singlet for the methylene protons adjacent to the trifluoromethoxy group.

-

¹³C NMR: Resonances for the ester carbonyl carbon, the methylene carbons of the ethyl group and the acetate backbone, the methyl carbon of the ethyl group, and the carbon of the trifluoromethyl group (as a quartet).

-

¹⁹F NMR: A singlet for the trifluoromethoxy group.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [1][2][10][11][12]* Reagent-Specific Hazards:

-

Trifluoromethoxylation Reagents: Many reagents used for trifluoromethoxylation are reactive and may be toxic or corrosive. Handle with care and under an inert atmosphere.

-

Ethyl Bromoacetate: This compound is a lachrymator and a toxic alkylating agent. Avoid inhalation and skin contact.

-

Jones Reagent: Chromium(VI) compounds are carcinogenic and highly corrosive. Use extreme caution during preparation and handling. Quench any residual chromium(VI) with isopropyl alcohol before disposal.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 2-(Trifluoromethoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zha, G.-F., & Han, J.-B. (n.d.). Supporting Information Silver-Mediated Direct Trifluoromethoxylation of α-Diazo Esters by OCF3 Anion. The Royal Society of Chemistry. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Jiang, Z.-X., Feng, Y., & Yu, Y. B. (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

- Bowden, K., et al. (1946).

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

(n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of AgOCF3 stock solution (top). Reactants before (left),.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

-

Tang, P., & Ritter, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Retrieved from [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]

-

Hein, S. M., et al. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. Retrieved from [Link]

-

ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and.... Retrieved from [Link]

-

(2024, September 6). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. Retrieved from [Link]

-

Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Retrieved from [Link]

-

Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

- Google Patents. (n.d.). A method for purifying trifluoroacetic acid.

-

(n.d.). Exercise 6 KINETICS OF THE HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

-

Febdian, R. P., et al. (n.d.). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. UKM. Retrieved from [Link]

-

ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]

- Google Patents. (n.d.). Method of purifying acetic acid.

- Google Patents. (n.d.). Distillation process for making pure acetic acid.

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]

- 5. US2803588A - Distillation process for making pure acetic acid - Google Patents [patents.google.com]

- 6. biophysics.org [biophysics.org]

- 7. researchgate.net [researchgate.net]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. afgsci.com [afgsci.com]

An In-Depth Technical Guide to the Preparation of Trifluoromethoxy-Containing Building Blocks

Introduction: The Rising Prominence of the Trifluoromethoxy Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical research, and materials science.[1][2] Among the myriad of fluorine-containing motifs, the trifluoromethoxy (–OCF3) group has emerged as a uniquely powerful substituent for modulating molecular properties.[2][3] Unlike its more common analogue, the methoxy group, the OCF3 group is strongly electron-withdrawing and significantly more lipophilic.[2] This combination allows researchers to enhance metabolic stability, improve cell permeability, and fine-tune binding affinities of bioactive molecules. Consequently, the demand for versatile and robust methods to synthesize trifluoromethoxy-containing building blocks has surged.[3]

This guide provides an in-depth analysis of the core synthetic strategies for preparing these valuable building blocks. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic rationale behind them, empowering the reader to make informed decisions in their synthetic endeavors. We will explore the evolution of trifluoromethoxylation from classical, harsh methods to modern, milder catalytic approaches, focusing on the three primary mechanistic pathways: electrophilic, nucleophilic, and radical reactions.

Foundational Synthetic Strategies: A Mechanistic Overview

Historically, the synthesis of aryl trifluoromethyl ethers was a formidable challenge, often requiring harsh conditions such as high-temperature chlorination of anisoles followed by a chlorine-fluorine exchange with reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF).[1][4][5] These methods suffer from limited substrate scope and poor functional group tolerance.[3][5] Modern synthetic chemistry has largely overcome these hurdles by developing reagents and catalysts that operate under milder conditions via distinct mechanistic pathways.

Electrophilic Trifluoromethoxylation

This approach involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic trifluoromethoxy equivalent ("CF3O+"). While the free trifluoromethyl cation is exceedingly difficult to generate, several powerful reagents have been developed that transfer the OCF3 group to nucleophiles like alcohols, phenols, and carbanions.[6][7]

Key reagents in this class include hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[4][8][9] These reagents are often bench-stable solids, making them more convenient and safer to handle than gaseous reactants.[10]

-

Togni Reagents : 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) is a prominent example.[11][12] It can trifluoromethylate a range of nucleophiles, including alcohols and phenols, often requiring activation with a Lewis acid like zinc bis(triflimide) (Zn(NTf2)2) for efficient reaction with alcohols.[4][12]

-

Umemoto Reagents : These are S-(trifluoromethyl)dibenzothiophenium salts.[13][14] They are highly effective for the trifluoromethylation of a wide array of nucleophiles, including carbanions, heteroaromatics, thiols, and phosphines.[13][15] Newer generations of these reagents have been developed with improved thermal stability and reactivity.[10][13]

The general mechanism for electrophilic O-trifluoromethylation often involves the attack of a heteroatom nucleophile (like an alcohol or phenol) on the electrophilic reagent, leading to the transfer of the OCF3 group.

Caption: General workflow for electrophilic O-trifluoromethylation.

Nucleophilic Trifluoromethoxylation

This strategy is conceptually the reverse of the electrophilic approach, relying on a reagent that can deliver a trifluoromethoxide anion (CF3O−) to an electrophilic substrate.[16] The trifluoromethoxide anion itself is a relatively poor nucleophile and can be unstable, potentially decomposing to fluoride and difluorophosgene.[2][17] Therefore, successful methods often depend on the in situ generation of the anion or the use of carefully designed transfer agents.[17][18][19]

Key sources of the trifluoromethoxide anion include:

-

Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) : This salt can be used to displace good leaving groups, like triflates, under mild conditions.[2]

-

Silver Trifluoromethoxide (AgOCF3) : Often generated in situ, this reagent can be effective but requires stoichiometric silver, which can be costly.

-

Stable CF3O- Solutions : A recent innovation involves the reaction of 2,4-dinitro(trifluoromethoxy)benzene with a nucleophilic catalyst like DMAP to generate a stable solution of a pyridinium trifluoromethoxide salt.[19][20] This method avoids volatile or highly toxic precursors and provides an easy-to-handle source of the nucleophile.[18][19]

These reagents are typically used in SN2-type reactions with alkyl halides or other substrates bearing a good leaving group.

Radical Trifluoromethoxylation

Radical-based methods have recently emerged as a powerful and complementary strategy, particularly for the direct C–H trifluoromethoxylation of arenes and heteroarenes.[21][22][23] This approach involves the generation of the trifluoromethoxy radical (•OCF3), which can then add to aromatic systems.[22][23]

The generation of the •OCF3 radical is often achieved through photoredox catalysis, where a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process with a suitable precursor.[16][21]

Key radical precursors include:

-

Pyridine N-oxide and Azole-based Reagents : Developed recently, these compounds release the •OCF3 radical under photoredox conditions and have proven effective for the C–H trifluoromethoxylation of various (hetero)arenes.[16][21]

-

Bis(trifluoromethyl)peroxide (BTMP) : An efficient and more atom-economical reagent that can be prepared from inexpensive bulk chemicals.[23][24][25] It serves as an excellent source of the •OCF3 radical under either photoredox or TEMPO-catalyzed conditions.[23][24][25]

This pathway is particularly valuable for late-stage functionalization and for accessing substitution patterns that are difficult to obtain through traditional ionic pathways.[22]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Togni reagent II - Wikipedia [en.wikipedia.org]

- 12. Togni Reagent II - Enamine [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Umemoto Reagent I - Enamine [enamine.net]

- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

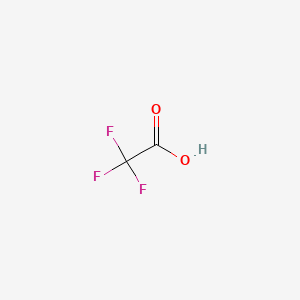

Abstract

2-(Trifluoromethoxy)acetic acid, with the chemical formula C₃H₃F₃O₃, is an important fluorinated building block in medicinal chemistry and drug development.[1] The presence of the trifluoromethoxy group (OCF₃) imparts unique physicochemical properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered acidity, making it a valuable moiety in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Trifluoromethoxy)acetic acid, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy group, in particular, is highly sought after for its ability to modulate a molecule's electronic and steric properties, thereby improving its pharmacokinetic and pharmacodynamic profile. 2-(Trifluoromethoxy)acetic acid serves as a key intermediate for introducing the trifluoromethoxyacetyl moiety into a wide range of molecular scaffolds. Its growing importance is underscored by the increasing number of publications and patents citing its use in the synthesis of biologically active compounds.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Trifluoromethoxy)acetic acid is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₃ | [1] |

| Molecular Weight | 144.05 g/mol | [1] |

| IUPAC Name | 2-(trifluoromethoxy)acetic acid | [1] |

| CAS Number | 69105-00-6 | [1] |

| Predicted Boiling Point | 140.8 ± 35.0 °C | Commercial Supplier Data |

| Predicted pKa | 2.42 ± 0.10 | Commercial Supplier Data |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

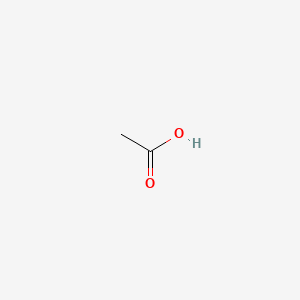

Acidity: The electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity of the carboxylic acid compared to acetic acid (pKa ≈ 4.76). The predicted pKa of 2.42 suggests it is a relatively strong organic acid. For comparison, the predicted pKa of the structurally similar 2-fluoro-2-(trifluoromethoxy)acetic acid is even lower at 0.25, highlighting the strong inductive effect of fluorine substituents on the alpha-carbon.[4]

Synthesis and Reactivity

Synthesis

A general synthetic workflow can be conceptualized as follows:

Caption: General workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of 2-(Trifluoromethoxy)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent such as HATU (1.1 eq) or a mixture of HOBt (1.1 eq) and EDC (1.1 eq).

-

Neutralization: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography, recrystallization, or preparative HPLC to yield the desired amide.

The choice of coupling reagent and reaction conditions can be optimized based on the specific amine substrate to maximize yield and minimize side reactions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 2-(Trifluoromethoxy)acetic acid and its derivatives. While a comprehensive set of publicly available spectra for the parent acid is limited, the expected spectral features can be predicted.

-

¹H NMR: A singlet for the methylene protons (α to the carbonyl and ether oxygen) is expected. The chemical shift will be influenced by the deshielding effects of the adjacent oxygen and carbonyl group. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: Three distinct signals are anticipated: one for the carboxylic acid carbonyl carbon, one for the methylene carbon, and one for the trifluoromethoxy carbon. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be in the characteristic region for OCF₃ groups. For reference, the ¹⁹F NMR chemical shift of trifluoroacetic acid is approximately -76.55 ppm relative to CFCl₃. [5]

Applications in Drug Development

The trifluoromethoxy group is often referred to as a "super methyl" group due to its similar size but vastly different electronic properties. Its high electronegativity and lipophilicity make it a valuable tool for medicinal chemists to fine-tune the properties of drug candidates.

Key Advantages of the Trifluoromethoxy Group:

-

Metabolic Stability: The strong carbon-fluorine bonds in the OCF₃ group are resistant to metabolic degradation, which can lead to an increased half-life of a drug.

-

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.

-

Receptor Binding: The unique electronic and conformational properties of the OCF₃ group can lead to enhanced binding affinity and selectivity for a biological target.

While specific examples of marketed drugs containing the 2-(trifluoromethoxy)acetyl moiety are not readily identifiable, the use of trifluoromethoxy-containing building blocks is prevalent in drug discovery. For instance, GPR120 compound A, an experimental drug for diabetes, features a trifluoromethoxy group on an aromatic ring. [6]The incorporation of the 2-(trifluoromethoxy)acetyl group into various scaffolds is an active area of research for the development of new therapeutic agents.

Safety and Handling

2-(Trifluoromethoxy)acetic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(Trifluoromethoxy)acetic acid is a valuable and versatile building block for the introduction of the trifluoromethoxyacetyl group in drug discovery and development. Its unique properties, stemming from the trifluoromethoxy moiety, offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the synthesis of novel therapeutics.

References

-

PubChem. 2-(Trifluoromethoxy)acetic acid. [Link]

-

Request PDF. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

-

PrepChem. Synthesis of (2,2,2-Trifluoroethoxy)acetic acid. [Link]

-

University of Ottawa. 19F NMR Reference Standards. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wikipedia. GPR120 compound A. [Link]

Sources

- 1. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-fluoro-2-(trifluoromethoxy)acetic acid CAS#: 1378818-03-1 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. GPR120 compound A - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)acetic acid, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethoxy group significantly influence the physicochemical and biological characteristics of parent molecules. This document delves into the fundamental physical and chemical properties of 2-(trifluoromethoxy)acetic acid, detailed synthetic and analytical protocols, and a thorough discussion of its applications, with a particular focus on its role as a valuable building block in modern drug discovery. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Trifluoromethoxy Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated substituents, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety for fine-tuning the properties of bioactive compounds.[2][3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group possesses a unique combination of high lipophilicity and potent electron-withdrawing capabilities, coupled with enhanced metabolic stability due to the strength of the C-F bonds.[4][5] These attributes can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[6]

2-(Trifluoromethoxy)acetic acid (CF3OCH2COOH) is a key building block that provides a direct route to incorporating the trifluoromethoxy group into a wide array of molecular scaffolds. Its carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, making it an invaluable tool for synthetic and medicinal chemists. This guide aims to provide a detailed exploration of this important reagent, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-(trifluoromethoxy)acetic acid is essential for its effective handling, application in synthesis, and for predicting its influence on the characteristics of derivative compounds.

Data Summary

The key physicochemical properties of 2-(trifluoromethoxy)acetic acid are summarized in the table below. It is important to note that while some experimental data is available, certain properties, such as the pKa, are often reported as predicted values in commercial and database sources.

| Property | Value | Source(s) |

| CAS Number | 69105-00-6 | [3][7][8] |

| Molecular Formula | C3H3F3O3 | [3][7] |

| Molecular Weight | 144.05 g/mol | [3][7] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Boiling Point | 84 °C at 33 mmHg (Predicted) | [8] |

| Density | 1.5014 g/cm³ (Predicted) | [8] |

| pKa | 2.42 ± 0.10 (Predicted) | [9] |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Acidity and the Inductive Effect

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly increases the acidity of the carboxylic acid proton in 2-(trifluoromethoxy)acetic acid compared to its non-fluorinated analog, acetic acid (pKa ≈ 4.76). The predicted pKa of approximately 2.42 suggests that 2-(trifluoromethoxy)acetic acid is a moderately strong acid.[9] This enhanced acidity is a critical consideration in reaction design, particularly in base-mediated transformations. The experimental determination of the pKa for fluoroacetic acids can be reliably performed using 19F-NMR, which tracks the chemical shift perturbation upon changes in pH.[4][6][10][11]

Synthesis and Purification

The synthesis of 2-(trifluoromethoxy)acetic acid is a key area of interest, and a detailed characterization of this compound has been reported in the scientific literature.[12] While the full experimental details from this specific publication are proprietary, a generalized and plausible synthetic approach based on established methodologies for similar compounds is presented below.

Synthetic Workflow

A common strategy for the synthesis of α-alkoxy carboxylic acids involves the Williamson ether synthesis, followed by hydrolysis of an ester precursor.

Sources

- 1. 2-(Trifluoromethoxy)acetic acid | 69105-00-6 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 69105-00-6 Cas No. | (Trifluoromethoxy)acetic acid | Apollo [store.apolloscientific.co.uk]

- 9. 2-fluoro-2-(trifluoromethoxy)acetic acid CAS#: 1378818-03-1 [m.chemicalbook.com]

- 10. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic acid (CAS 69105-00-6)

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] 2-(Trifluoromethoxy)acetic acid (CAS: 69105-00-6) is a key building block that provides a direct and efficient route to introduce the trifluoromethoxyethyl moiety into a wide array of molecular scaffolds.

The utility of the -OCF₃ group stems from its distinct combination of properties. It is highly electronegative due to the three fluorine atoms, yet it is significantly more lipophilic than its trifluoromethyl (-CF₃) counterpart.[1][3] This unique electronic and steric profile allows medicinal chemists to fine-tune critical drug attributes, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The presence of the -OCF₃ group can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its in-vivo half-life. This guide provides a comprehensive technical overview of 2-(Trifluoromethoxy)acetic acid, from its fundamental properties to its application and synthesis, designed to empower researchers in leveraging its full potential.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. 2-(Trifluoromethoxy)acetic acid is typically a clear, colorless liquid or semi-solid under standard conditions.[4][5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 69105-00-6 | [4][6][7] |

| Molecular Formula | C₃H₃F₃O₃ | [5][6][7] |

| Molecular Weight | 144.05 g/mol | [6][7] |

| IUPAC Name | 2-(trifluoromethoxy)acetic acid | [4][6] |

| Physical Form | Solid, semi-solid, or clear colorless liquid | [4][5] |

| Boiling Point | 84 °C @ 33 mm Hg | [8] |

| Density | ~1.5014 g/mL @ 25 °C | [8] |

| Storage | Sealed in dry, 2-8°C | [4][7] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published in databases, its structure allows for predictable spectroscopic signatures:

-

¹H NMR: The spectrum would be characterized by a singlet corresponding to the two methylene protons (-CH₂-) adjacent to the carbonyl and the trifluoromethoxy group. Its chemical shift would likely appear downfield due to the influence of the adjacent electronegative oxygen atoms.

-

¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the -OCF₃ group. This technique is particularly useful for confirming the presence and purity of fluorinated compounds.[9]

-

¹³C NMR: Three distinct signals would be expected: one for the carbonyl carbon (-COOH), one for the methylene carbon (-CH₂-), and one for the trifluoromethyl carbon (-CF₃), which would likely appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 144.0034, with characteristic fragmentation patterns including the loss of the carboxyl group (-COOH).[6]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700-1750 cm⁻¹), and strong C-F stretching vibrations.

Synthesis Methodology: A Plausible Oxidative Approach

The oxidation of 2-(Trifluoromethoxy)ethanol would yield the desired carboxylic acid.[12][13] This transformation can be achieved using various established oxidative reagents.

Caption: Proposed synthesis workflow for 2-(Trifluoromethoxy)acetic acid.

Experimental Protocol: Representative Oxidation of 2-(Trifluoromethoxy)ethanol

Disclaimer: This protocol is a representative example based on standard organic synthesis principles and has not been optimized for this specific substrate. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a stirred solution of 2-(Trifluoromethoxy)ethanol (1.0 eq) in acetone at 0°C in a three-necked flask equipped with a dropping funnel, add Jones reagent (CrO₃ in aqueous H₂SO₄) dropwise.

-

Monitoring: Maintain the temperature below 10°C during the addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The persistence of an orange/brown color indicates an excess of the oxidant.

-

Quenching: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the solution turns from orange/brown to green.

-

Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous layer with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-(Trifluoromethoxy)acetic acid.

Reactivity and Applications in Drug Design

The true value of 2-(Trifluoromethoxy)acetic acid lies in its dual functionality: a reactive carboxylic acid handle and a metabolically robust trifluoromethoxy tail. This combination makes it an ideal building block for introducing the CF₃O-CH₂- moiety into drug candidates.

Chemical Reactivity

The carboxylic acid group undergoes standard transformations, providing access to a variety of derivatives:

-

Amide Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) yields the corresponding amides. This is the most common application in drug discovery for linking the fragment to an amine-containing core.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) produces esters.

-

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the acid to the more reactive acid chloride, which can then be used for acylation reactions.

The Role of the -OCF₃ Group in Medicinal Chemistry

The incorporation of the trifluoromethoxy group is a deliberate strategy to enhance drug-like properties.[2][3]

Caption: Key contributions of the trifluoromethoxy group to drug candidates.

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to cross cellular membranes and the blood-brain barrier.[1][3]

-

Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This leads to improved metabolic stability, a longer plasma half-life, and potentially a lower required dose.

-

Tuning Acidity/Basicity: As a potent electron-withdrawing group, the -OCF₃ moiety can lower the pKa of nearby basic functional groups (e.g., amines), which can be critical for optimizing solubility and avoiding off-target interactions.

An example of a drug candidate containing a substituted acetic acid moiety derived from a trifluoromethoxy-containing scaffold is "GPR120 compound A," which features a 2-[...-chloro-5-(trifluoromethoxy)phenyl...]-acetic acid structure and has been investigated for its anti-inflammatory and insulin-regulating effects.[14]

Safety, Handling, and Storage

2-(Trifluoromethoxy)acetic acid is a corrosive and hazardous chemical that requires careful handling.[6][7] Adherence to established safety protocols is mandatory.

Table 2: GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram(s) |

| Acute Toxicity | H302: Harmful if swallowed | Danger |

| H312: Harmful in contact with skin | ||

| H332: Harmful if inhaled | ||

| Skin Corrosion | H314: Causes severe skin burns and eye damage | |

| Irritation | H335: May cause respiratory irritation |

Data sourced from PubChem and supplier Safety Data Sheets.[6][7][8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.[7][8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[8]

-

Skin and Body Protection: Wear a lab coat or impervious clothing.[7][8]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[8]

-

Storage and Stability

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4][7][8] Recommended storage temperature is between 2°C and 8°C.[4][7] The product is stable under normal handling and storage conditions.[8]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Boron Molecular.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethoxy-containing pharmaceutical drugs.

- Trifluoromethoxy group. Wikipedia.

- Safety Data Sheet - 2-(Trifluoromethoxy)acetic acid. Biosynth.

- 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368. PubChem.

- 2-(Trifluoromethoxy)acetic acid | 69105-00-6. Sigma-Aldrich (Ambeed).

- Safety Data Sheet - 2-(Trifluoromethoxy)acetic acid. ChemScene.

- (Trifluoromethoxy)acetic acid. CymitQuimica.

- (Trifluoromethoxy)acetic acid | 69105-00-6. Sigma-Aldrich (Apollo Scientific).

- 2-(Trifluoromethoxy)

- 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization.

- 2,2,2-Trifluoroethanol. Wikipedia.

- 2-(Trifluoromethoxy)ethanol | 362631-84-3. ChemicalBook.

- GPR120 compound A. Wikipedia.

- Applications of 2,2,2-Trifluoroethanol. ChemicalBook.

- 2-(trifluoromethoxy)ethanol | CAS 362631-84-3. Santa Cruz Biotechnology.

- Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Trifluoromethoxy)acetic acid | 69105-00-6 [sigmaaldrich.com]

- 5. (Trifluoromethoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 6. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(Trifluoromethoxy)ethanol | 362631-84-3 [amp.chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 13. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 14. GPR120 compound A - Wikipedia [en.wikipedia.org]

2-(Trifluoromethoxy)acetic acid molecular weight

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)acetic acid (CAS No. 69105-00-6), a fluorinated organic building block of significant interest in pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document details the physicochemical properties, synthesis, analytical characterization, and potential applications of 2-(Trifluoromethoxy)acetic acid, offering researchers and drug development professionals a practical resource for leveraging this valuable compound in their discovery programs.

Core Molecular Attributes and Physicochemical Properties

2-(Trifluoromethoxy)acetic acid is a carboxylic acid functionalized with a trifluoromethoxy group on the adjacent carbon. This unique structural motif makes it a desirable synthetic intermediate.

Molecular Structure:

-

Molecular Formula: C₃H₃F₃O₃

-

CAS Number: 69105-00-6[3]

The trifluoromethoxy group is a powerful modulator of molecular properties. It is highly electron-withdrawing and metabolically stable due to the strength of the C-F bonds.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a "super lipophilic" substituent, capable of significantly enhancing a molecule's ability to permeate biological membranes.[1][5]

Table 1: Physicochemical Data for 2-(Trifluoromethoxy)acetic acid

| Property | Value | Source |

| Molecular Weight | 144.05 g/mol | PubChem[3][4] |

| Molecular Formula | C₃H₃F₃O₃ | PubChem[3][4] |

| Physical Form | Solid, semi-solid, or liquid | Sigma-Aldrich |

| Predicted Boiling Point | 140.8 ± 35.0 °C | ChemicalBook[6] |

| Predicted Density | 1.509 ± 0.06 g/cm³ | ChemicalBook[6] |

| Predicted pKa | 2.42 ± 0.10 | ChemicalBook[6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

Note: Some physical properties are predicted values derived from computational models and should be confirmed experimentally.

Synthesis of 2-(Trifluoromethoxy)acetic Acid

While specific proprietary synthesis routes for 2-(Trifluoromethoxy)acetic acid may vary between suppliers, a common and logical approach involves the Williamson ether synthesis. This method is a cornerstone of organic chemistry for forming ethers and provides a reliable pathway. The following protocol is based on a well-established procedure for a structurally similar compound, (2,2,2-Trifluoroethoxy)acetic acid, and is presented here as a representative methodology.[3]

Representative Synthetic Protocol: Williamson Ether Synthesis Approach

This two-step process involves the formation of an alkoxide from a trifluoromethoxy source followed by nucleophilic substitution on an acetic acid derivative.

Step 1: Alkoxide Formation The initial step would involve generating a trifluoromethoxide anion. Due to the instability of trifluoromethanol, a more practical precursor like trifluoromethyl triflate or a related reagent would be used to react with a protected glycolic acid derivative.

Step 2: Nucleophilic Substitution The generated trifluoromethoxide equivalent would then react with a suitable 2-haloacetic acid ester (e.g., ethyl bromoacetate). The ester protects the carboxylic acid from reacting with the base.

Step 3: Hydrolysis The final step is the hydrolysis of the resulting ester under acidic or basic conditions to yield the desired 2-(Trifluoromethoxy)acetic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol without competing in the subsequent substitution reaction. Toluene is an effective solvent as it is inert under these conditions and has a sufficiently high boiling point to drive the reaction to completion. The final acidification step is necessary to protonate the carboxylate salt formed during the reaction and workup, ensuring the final product is the neutral carboxylic acid.

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride (60% dispersion in mineral oil, 2.1 equivalents) and anhydrous toluene under a nitrogen atmosphere.

-

Alcohol Addition: Cool the mixture and add a trifluoromethoxy precursor (1.0 equivalent) dropwise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Substitution: Add a solution of ethyl bromoacetate (1.0 equivalent) in toluene dropwise via the addition funnel.

-

Reaction: Heat the resulting mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the mixture to room temperature and cautiously quench with water. Separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with diethyl ether (3x) to remove any unreacted starting materials.

-

Acidification & Isolation: Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. Extract the product into diethyl ether (3x).

-

Purification: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or chromatography.

Synthesis Workflow Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

2-(Trifluoromethoxy)acetic acid IUPAC name

An In-Depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-(Trifluoromethoxy)acetic acid is a fluorinated carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds is a widely recognized strategy for modulating key physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive technical overview of 2-(trifluoromethoxy)acetic acid, detailing its nomenclature, physicochemical properties, and spectroscopic profile. It presents an authoritative, step-by-step representative synthetic protocol and discusses the compound's critical role as a strategic building block in the design and development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In modern drug design, the strategic modification of lead compounds with fluorine-containing functional groups is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. It is often considered a "super-methoxy" group, retaining the oxygen linkage of the common methoxy group but with profoundly altered electronic and steric properties.

Compared to the more ubiquitous trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct set of advantages[2]:

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate, reducing dosing frequency.[3]

-

Modulated Electronics: The -OCF₃ group is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence non-covalent binding interactions with biological targets.[3]

2-(Trifluoromethoxy)acetic acid serves as a primary and versatile building block for introducing the trifluoromethoxyacetyl moiety (CF₃OCH₂C(=O)-) into larger, more complex molecules, making it an invaluable tool for researchers and drug development professionals.

Nomenclature and Physicochemical Properties

The compound is unambiguously identified by its IUPAC name and other standard identifiers. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(trifluoromethoxy)acetic acid | [3][4] |

| Synonyms | (trifluoromethoxy)acetic acid, Trifluoromethoxyacetic acid | [3][4][5] |

| CAS Number | 69105-00-6 | [4][5] |

| Molecular Formula | C₃H₃F₃O₃ | [3][4] |

| Molecular Weight | 144.05 g/mol | [3][4] |

| Appearance | Solid, semi-solid, or liquid | [5] |

| Density | ~1.501 g/mL (at 25 °C) | [5] |

| Boiling Point | 84 °C (at 33 mmHg) | [5] |

| pKa (Predicted) | ~0.25 | [6] |

| Storage Conditions | Sealed in a dry environment at 2-8 °C | [5] |

Causality Behind Properties: The high electronegativity of the three fluorine atoms creates a strong inductive electron-withdrawing effect across the ether oxygen and onto the alpha-carbon. This effect destabilizes the protonated carboxylic acid and strongly stabilizes the resulting carboxylate conjugate base, making the compound a very strong acid. Its predicted pKa of ~0.25 is comparable to that of trifluoroacetic acid (TFA) and orders of magnitude lower than non-fluorinated acetic acid (pKa ≈ 4.76), a critical feature for modulating the ionization state of a final drug molecule under physiological conditions.[6][7]

Spectroscopic Characterization

Proper characterization is essential for verifying the identity and purity of 2-(trifluoromethoxy)acetic acid. Below are the expected spectroscopic signatures based on its structure and data from closely related analogues.[4]

| Technique | Expected Signature |

| ¹⁹F NMR | A sharp singlet is expected in the range of -71 to -74 ppm . The absence of adjacent protons results in no H-F coupling. This signal is the most definitive indicator of the -OCF₃ group's presence. |

| ¹H NMR | A singlet corresponding to the two methylene protons (-O-CH₂ -COOH) is expected around 4.0-4.5 ppm . The acidic proton (-COOH ) will appear as a broad singlet at a variable chemical shift, typically >10 ppm, depending on the solvent and concentration. |

| ¹³C NMR | Three distinct signals are expected: • ~170 ppm for the carbonyl carbon (-C OOH). • ~121 ppm (quartet, ¹JCF ≈ 290 Hz) for the trifluoromethyl carbon (C F₃). The large one-bond coupling to fluorine splits this signal into a quartet. • ~65 ppm for the methylene carbon (-O-C H₂-). |

| IR (Infrared) | • A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch. • A sharp, strong absorption around 1730-1760 cm⁻¹ for the C=O stretch. • Several strong, complex absorptions in the 1100-1300 cm⁻¹ region corresponding to C-F and C-O stretching. |

Synthesis and Purification

The synthesis and characterization of 2-(trifluoromethoxy)acetic acid have been reported in the scientific literature.[8] While multiple routes exist for the formation of trifluoromethyl ethers, a robust and illustrative methodology involves the trifluoromethoxylation of a suitable precursor. An effective general strategy for synthesizing α-substituted acetic acids involves the oxidative cleavage of a terminal alkene, a method proven effective for related fluorinated structures.[2]

Representative Experimental Protocol: Oxidative Cleavage Route

This two-step protocol is presented as a field-proven, authoritative example of how such a molecule can be synthesized at scale. The causality for each step is explained to provide insight into the experimental design.

Step 1: Trifluoromethoxylation of an Allyl Precursor

The initial step involves creating a molecule containing both the trifluoromethoxy group and a terminal alkene, such as allyl trifluoromethyl ether. This can be achieved via nucleophilic substitution using an allyl halide and a source of the trifluoromethoxide anion.

Step 2: Oxidative Cleavage to the Carboxylic Acid

The terminal alkene is then cleaved to form the desired carboxylic acid. Ruthenium(III) chloride (RuCl₃) is used as a catalyst with sodium periodate (NaIO₄) as a stoichiometric co-oxidant.

Workflow Diagram: Synthesis of 2-(Trifluoromethoxy)acetic Acid

Caption: A representative two-step synthesis workflow.

Detailed Methodology:

-

Reaction Setup: To a solution of allyl trifluoromethyl ether (1.0 eq.) in a solvent mixture of acetonitrile and water (1:1 v/v), add sodium periodate (NaIO₄, 4.0 eq.).

-

Catalyst Addition: Cool the mixture in an ice bath to approximately 10-15 °C. Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq.) in one portion.

-

Rationale: RuCl₃ is the catalyst precursor. NaIO₄ is a strong oxidizing agent that serves two roles: it is the primary oxidant for cleaving the double bond and it continuously re-oxidizes the ruthenium from lower oxidation states back to its active catalytic form (e.g., RuO₄), allowing it to be used in catalytic amounts.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. The reaction is exothermic and may require occasional cooling to maintain a temperature below 30 °C. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup: Once the reaction is complete (typically 2-4 hours), quench by adding isopropanol to consume any excess oxidant. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water, followed by a saturated brine solution.

-

Rationale: The aqueous washes remove the water-soluble periodate and ruthenium salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude acid can be purified by vacuum distillation or crystallization to yield the final product.

-

Self-Validation: The purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3, particularly ¹⁹F NMR to confirm the integrity of the -OCF₃ group and ¹H NMR to confirm the absence of the starting alkene protons.

-

Applications in Drug Discovery and Medicinal Chemistry

2-(Trifluoromethoxy)acetic acid is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a high-value synthetic building block used to introduce the trifluoromethoxyacetyl group into a lead compound. This is most commonly achieved through standard amide or ester coupling reactions.

Logical Relationship: Bioisosteric Modification The trifluoromethoxyacetyl group can be used as a bioisostere for other chemical groups to fine-tune a molecule's properties. For instance, it can replace a less stable or less lipophilic group to improve the overall drug-like characteristics of a molecule.

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 3. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-(Trifluoromethoxy)acetic acid | 69105-00-6 [sigmaaldrich.com]

- 6. 2-fluoro-2-(trifluoromethoxy)acetic acid CAS#: 1378818-03-1 [m.chemicalbook.com]

- 7. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

1H NMR Spectroscopic Analysis of 2-(Trifluoromethoxy)acetic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)acetic acid (CF₃OCH₂COOH) is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and comprehensive characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for structural elucidation and purity assessment.

This technical guide provides a detailed overview of the ¹H NMR spectroscopy of 2-(trifluoromethoxy)acetic acid. It is designed to serve as a practical resource for researchers, offering insights into spectral acquisition, data interpretation, and the underlying principles that govern the observed spectral features.

Analysis of Expected ¹H NMR Data

While a direct experimental spectrum for 2-(trifluoromethoxy)acetic acid could not be located within publicly accessible databases at the time of this writing, a detailed theoretical analysis based on established principles of NMR spectroscopy allows for a reliable prediction of its ¹H NMR spectrum.

The structure of 2-(trifluoromethoxy)acetic acid features two distinct proton environments: the methylene protons (-CH₂-) and the acidic proton of the carboxylic acid group (-COOH).

Table 1: Predicted ¹H NMR Data for 2-(Trifluoromethoxy)acetic acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -CH₂- | 4.0 - 4.5 | Quartet (q) | 2H | ³JHF ≈ 1-3 Hz |

| -COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H | N/A |

Mechanistic Interpretation of Spectral Features

The predicted ¹H NMR spectrum of 2-(trifluoromethoxy)acetic acid is dictated by the electronic environment of the protons, which is heavily influenced by the neighboring functional groups.

The Methylene Protons (-CH₂-)